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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

Cat. No.: B2699514

This technical guide provides an in-depth analysis of the predicted spectral data for 4-Bromo-
2-fluoro-6-methylaniline, a compound of significant interest in pharmaceutical and chemical
research. While direct experimental spectra for this specific molecule are not readily available
in public databases, this document leverages established spectroscopic principles and
comparative data from structurally analogous compounds to offer a robust and scientifically
grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists,
and drug development professionals with the critical spectral information needed for compound
identification, structural elucidation, and quality control.

Molecular Structure and Overview

4-Bromo-2-fluoro-6-methylaniline (C7H7BrFN) is a substituted aniline with a molecular weight
of approximately 204.04 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and
a methyl group on the aniline ring, presents a unique spectroscopic fingerprint. Understanding
these spectral characteristics is paramount for its application in synthetic chemistry and drug
discovery.

Predicted *H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules by providing information about the chemical environment of
hydrogen nuclei (protons).[2] The predicted *H NMR spectrum of 4-Bromo-2-fluoro-6-
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methylaniline in a standard solvent like CDClIs would exhibit distinct signals for the aromatic
protons, the amine protons, and the methyl protons.

Methodology for Prediction

The predicted chemical shifts (d) are estimated based on the additive effects of the substituents
(Br, F, CHs, and NHz) on the benzene ring. Data from similar compounds such as 4-bromo-2-
methylaniline[3][4] and other substituted anilines[2][5][6][7][8][9] are used as a reference. The
electron-withdrawing nature of bromine and fluorine, and the electron-donating nature of the
amino and methyl groups, all influence the shielding and deshielding of the aromatic protons.

Predicted *H NMR Data

. Predicted Chemical Lo Coupling Constant
Proton Assignment ) Multiplicity
Shift (8, ppm) (J, Hz)
. Doublet of doublets J(H,H) = 8-9, J(H,F) =
Ar-H (position 3) 71-73
(dd) 2-3
N Doublet of doublets J(H,H) =8-9, J(H,F) =
Ar-H (position 5) 6.8-7.0
(dd) 4-5
-NH:2 35-45 Broad singlet (br s)
-CHs 21-23 Singlet (s)

Interpretation

o Aromatic Protons: The two aromatic protons will appear as distinct signals due to their
different electronic environments. The proton at position 3 will likely be the most downfield
due to the combined deshielding effects of the adjacent bromine and fluorine atoms. The
proton at position 5 will be slightly more upfield. Both signals are expected to be doublets of
doublets due to coupling with the adjacent aromatic proton and the fluorine atom.

o Amine Protons: The amine protons typically appear as a broad singlet, and their chemical
shift can be highly variable depending on the solvent and concentration.

o Methyl Protons: The methyl group protons will appear as a singlet as there are no adjacent
protons to couple with.
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Predicted **C NMR Spectral Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
chemical shifts of the carbon atoms in 4-Bromo-2-fluoro-6-methylaniline are influenced by
the attached substituents.

Methodology for Prediction

The prediction of 3C NMR chemical shifts is based on established substituent effects on the
benzene ring. Data from aniline[10], 4-bromo-2-methylaniline[11], and other substituted
anilines[12][13][14] are used to estimate the shifts for the target molecule. The carbon atoms
directly attached to electronegative atoms (Br, F, N) will experience the most significant shifts.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1 (C-NHz2) 145 - 150 (d, J(C,F) = 10-15 Hz)
C-2 (C-F) 150 - 155 (d, J(C,F) = 240-250 Hz)
C-3 125 - 130 (d, J(C,F) = 3-5 Hz)
C-4 (C-Br) 110 - 115
C-5 118 - 123 (d, J(C,F) = 20-25 Hz)
C-6 (C-CHs) 128 - 133 (d, J(C,F) = 3-5 Hz)
-CHs 17-20
Interpretation

o Aromatic Carbons: The carbon atom attached to the highly electronegative fluorine atom (C-
2) will exhibit the largest downfield shift and a large one-bond carbon-fluorine coupling
constant. The carbon attached to the amino group (C-1) will also be significantly downfield.
The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an
unsubstituted carbon. The other aromatic carbons will show shifts influenced by the
combination of substituent effects, with observable carbon-fluorine couplings.
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» Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift for an alkyl

group attached to an aromatic ring.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation.[15][16][17]

Methodology for Prediction

The predicted IR absorption bands are based on the characteristic vibrational frequencies of

the functional groups present in 4-Bromo-2-fluoro-6-methylaniline, including the N-H bonds

of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and C-Br and C-F bonds.

Data from aniline and other substituted anilines provide a basis for these predictions.[15][18]

Predicted IR Data

Wavenumber (cm~12) Vibration Intensity

3400 - 3500 N-H stretch (asymmetric) Medium

3300 - 3400 N-H stretch (symmetric) Medium

3000 - 3100 Aromatic C-H stretch Medium-Weak

2850 - 2960 Aliphatic C-H stretch (-CHs) Medium-Weak

1600 - 1650 N-H bend (scissoring) Strong

1550 - 1600 Aromatic C=C stretch Medium-Strong

1450 - 1500 Aromatic C=C stretch Medium-Strong

1250 - 1350 Aromatic C-N stretch Strong

1000 - 1100 C-F stretch Strong

500 - 600 C-Br stretch Medium-Strong
Interpretation

e N-H Vibrations: The presence of a primary amine will be clearly indicated by two N-H

stretching bands in the 3300-3500 cm~1 region and a strong N-H bending vibration around
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1600-1650 cm™1.

e Aromatic Ring: The aromatic nature of the compound will be confirmed by C-H stretching
bands just above 3000 cm~* and C=C stretching bands in the 1450-1600 cm~1 region.

e Halogen Bonds: Strong absorption bands corresponding to the C-F and C-Br stretching
vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, which helps in determining the molecular weight and structural
features.

Methodology for Prediction

The predicted mass spectrum is based on the known fragmentation patterns of anilines and
halogenated aromatic compounds.[19][20][21][22] The presence of bromine, with its two
isotopes (7°Br and 81Br) in nearly equal abundance, will result in a characteristic M+ and M+2
isotopic pattern for the molecular ion and any bromine-containing fragments.[21][22]

Predicted Mass Spectrum
mlz lon

Comments

Molecular ion peak, showing
203/205 [M]* the characteristic 1:1 isotopic

pattern for bromine.

188/190 [M - CHs]* Loss of a methyl radical.

124 [M - Br]* Loss of a bromine radical.

Subsequent loss of a methyl

109 [M - Br - CHs]* _ _
radical from the [M - Br]* ion.
77 [CeHs]* Phenyl cation.
Interpretation
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e Molecular lon: The molecular ion peak will be observed at m/z 203 and 205 with
approximately equal intensity, confirming the presence of one bromine atom.

» Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a methyl
radical to form a stable benzylic-type cation. Subsequent loss of a bromine radical is also a
probable fragmentation route.

Fragmentation Workflow
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Caption: Predicted mass fragmentation pathway for 4-Bromo-2-fluoro-6-methylaniline.

Experimental Protocols

For researchers seeking to acquire experimental data, the following standard protocols are
recommended.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluoro-6-methylaniline
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-
decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary
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to achieve a good signal-to-noise ratio.

IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press into a transparent disk.

o Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

» Sample Introduction: Introduce the sample via a direct insertion probe or after separation by
gas chromatography (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

» Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 4-Bromo-2-
fluoro-6-methylaniline. The detailed analysis of the expected 'H NMR, 3C NMR, IR, and MS
data, grounded in established spectroscopic principles and comparative analysis, serves as a
valuable resource for the identification and characterization of this important chemical entity.
The provided experimental protocols offer a standardized approach for researchers to obtain
and verify this spectral data in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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